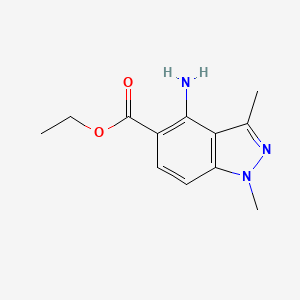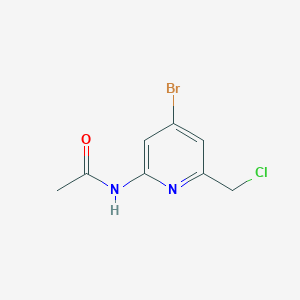
3-(Aminomethyl)-5-chloropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-chloropyridin-4-amine: is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound features a pyridine ring substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloropyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-5-chloropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Aminomethyl)-5-chloropyridin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of chlorine.
3-(Aminomethyl)-5-bromopyridin-4-amine: Similar structure but with a bromine atom instead of chlorine.
3-(Aminomethyl)-5-fluoropyridin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 3-(Aminomethyl)-5-chloropyridin-4-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with hydrophobic pockets in proteins .
Propriétés
Formule moléculaire |
C6H8ClN3 |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-chloropyridin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,1,8H2,(H2,9,10) |
Clé InChI |
GUIXKAFCGZSIPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)












